2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
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Overview
Description
2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester is an organic heterobicyclic compound, an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.
Scientific Research Applications
Novel Methods for Preparation
Santilli et al. (1971) described a new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, which includes the compound . This method involved the direct formation of various derivatives from specific pyrimidine-carbonitriles and ethyl mercaptoacetate in refluxing ethanol with sodium carbonate (Santilli, Kim, & Wanser, 1971).
Quantum Chemical Studies
Mamarakhmonov et al. (2016) conducted quantum chemical calculations on derivatives of thieno[2,3-d]pyrimidine, including ethyl esters, to understand their electronic structures and the factors governing their reactions with nitrating agents (Mamarakhmonov, Belen’kii, Chuvylkin, & Asqarov, 2016).
Synthesis and Reactions
Kappe and Roschger (1989) explored various reactions of thieno[2,3-d]pyrimidine derivatives, including the synthesis of new compounds through different reaction pathways (Kappe & Roschger, 1989).
Antimicrobial Activity
Vlasov, Chernykh, and Osolodchenko (2015) developed a method for synthesizing derivatives of thieno[2,3-d]pyrimidine, including ethyl esters, and studied their antimicrobial properties (Vlasov, Chernykh, & Osolodchenko, 2015).
Structural and Conformational Analysis
Nagarajaiah and Begum (2014) synthesized derivatives of thiazolopyrimidine, structurally similar to the compound , and analyzed their conformational features to understand how different substituents affect molecular interactions (Nagarajaiah & Begum, 2014).
properties
Molecular Formula |
C20H20N2O8S2 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(5-methoxycarbonylfuran-2-yl)methoxy]-2-oxoethyl]sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H20N2O8S2/c1-4-28-20(26)16-10(2)15-17(24)21-13(22-18(15)32-16)8-31-9-14(23)29-7-11-5-6-12(30-11)19(25)27-3/h5-6H,4,7-9H2,1-3H3,(H,21,22,24) |
InChI Key |
ROCDSTISGVINIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CSCC(=O)OCC3=CC=C(O3)C(=O)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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